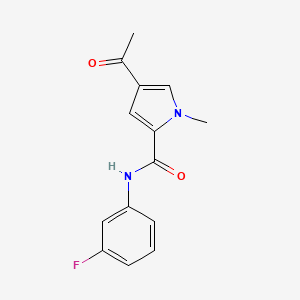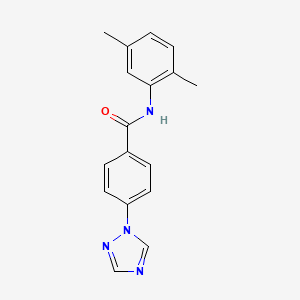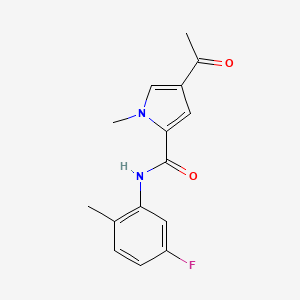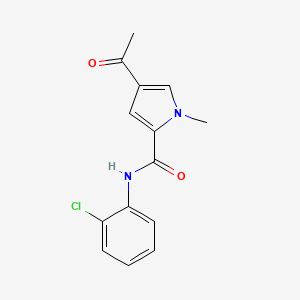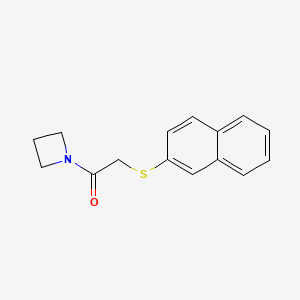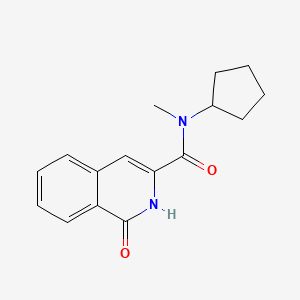
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide (abbreviated as CPIQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine and biology. CPIQ is a small molecule that belongs to the class of isoquinoline carboxamides and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood, but it has been proposed that the compound may act through multiple pathways to exert its biological effects. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroprotection studies, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response genes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell migration, and reduce the expression of oncogenes. In neuronal cells, this compound has been found to increase the expression of antioxidant enzymes, reduce oxidative stress, and enhance neuronal survival. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for use in lab experiments, including its small size, ease of synthesis, and low toxicity. However, the compound also has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments. In addition, this compound has not been extensively tested in vivo, and more studies are needed to determine its efficacy and safety in animal models.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, including the investigation of its potential applications in other areas of medicine and biology, such as cardiovascular disease, diabetes, and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its interactions with other signaling pathways. The development of novel this compound derivatives with improved solubility and bioavailability may also be a promising area of research. Finally, the evaluation of this compound in preclinical and clinical trials may provide valuable information on its safety and efficacy as a potential therapeutic agent.
Synthesemethoden
The synthesis of N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 1,2,3,4-tetrahydroisoquinoline and cyclopentanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction and cyclization to yield this compound. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound depend on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been investigated for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection studies, this compound has been shown to protect neurons from oxidative stress and prevent neuronal cell death. In addition, this compound has been investigated for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(12-7-3-4-8-12)16(20)14-10-11-6-2-5-9-13(11)15(19)17-14/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGARSVYJURVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


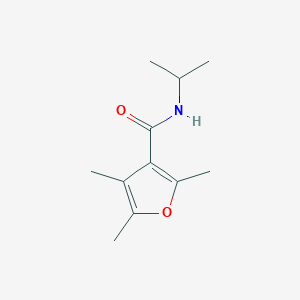
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

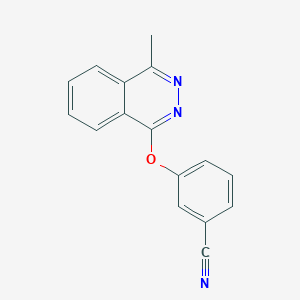
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
